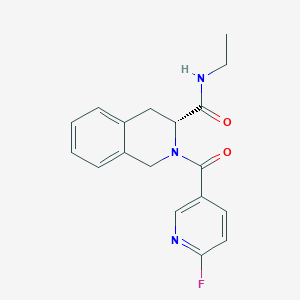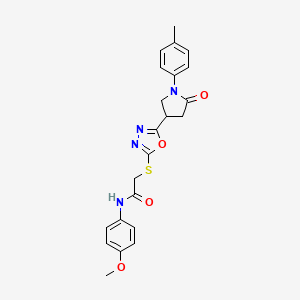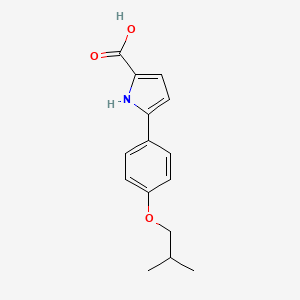
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, the synthesis of Febuxostat involves the alkylation of a precursor with isobutyl bromide . Another compound, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, can be found as the synthetic precursor impurity in Febuxostat .
Molecular Structure Analysis
The molecular structure of related compounds such as Febuxostat has been described. Febuxostat has a molecular weight of 316.37 and its empirical formula is C16H16N2O3S . The InChI code for Febuxostat is provided in the search results .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, Febuxostat is known to inhibit the activity of an enzyme responsible for the synthesis of uric acid, thereby reducing serum uric acid levels .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as Febuxostat and (4-Isobutoxyphenyl)boronic acid have been described. Febuxostat has a melting point of 238-239°C (dec.) and a density of 1.31±0.1 g/cm3 .
科学的研究の応用
Synthesis and Activity Studies
5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, closely related to 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid, have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds, including 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, showed promise as analgesic agents based on their potency in mouse assays and minimal gastrointestinal side effects in rats (Muchowski et al., 1985). Another study on the absolute configuration of (-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-alpha]pyrrole-1-carboxylic acid revealed significant differences in potency between its isomers in animal tests (Guzmán et al., 1986).
Catalytic Transformations
A study by Galenko et al. (2015) demonstrated the domino reaction of 5-alkoxy- or 5-aminoisoxazoles under metal relay catalysis, leading to 4-acylpyrrole-2-carboxylic acid derivatives. This transformation signifies the potential of such compounds in organic synthesis and possibly pharmacological applications (Galenko et al., 2015).
Analgesic and Neurobehavioral Activity
A study on 5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, related to the compound , indicated potential analgesic, antiinflammatory, and neuropsychobehavioral effects. This research opens avenues for the application of such compounds in therapeutic contexts (Massa et al., 1989).
Antioxidant Properties
A recent study in 2022 by Mateev et al. focused on the design, synthesis, and biological evaluation of pyrrole-based hydrazide-hydrazones. This study highlights the antioxidant properties of these compounds, suggesting their potential application in the development of novel antioxidants (Mateev et al., 2022).
Additional Applications
Further research on various pyrrole derivatives, including studies on their crystal structures, synthetic methodologies, and biological activities, underlines the diverse potential of such compounds in scientific research. These include applications in fields like materials science, biochemistry, and pharmacology (Patel et al., 2012; Balsamini et al., 1998; Galenko et al., 2019).
作用機序
Target of Action
The primary target of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid, also known as Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the synthesis of uric acid, a compound that can accumulate in the body and lead to conditions such as gout .
Mode of Action
5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid works by inhibiting the activity of xanthine oxidase . By blocking this enzyme, the compound prevents the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase by 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The end product of this pathway is uric acid. By inhibiting xanthine oxidase, the compound prevents the final steps of purine degradation, reducing the production of uric acid .
Pharmacokinetics
The pharmacokinetic properties of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid include high bioavailability, with more than 84% of the drug being absorbed . The compound is extensively bound to plasma proteins, particularly albumin . It is metabolized via several pathways, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life of the compound is approximately 5 to 8 hours . The compound is excreted in both urine and feces, mostly as metabolites .
Result of Action
The primary molecular effect of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid is the reduction of serum uric acid levels . This can prevent the accumulation of uric acid crystals in joints and other tissues, thereby reducing inflammation and the symptoms of gout .
Action Environment
The action of 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For example, the compound’s absorption and metabolism can be affected by the patient’s diet and gut microbiota. Additionally, genetic variations in the enzymes that metabolize the compound can influence its efficacy and the risk of side effects .
Safety and Hazards
The safety and hazards of related compounds such as Febuxostat and (4-Isobutoxyphenyl)boronic acid have been described. Febuxostat has a black box warning due to an increased risk of cardiovascular fatal outcomes in patients with gout and known cardiovascular disease . (4-Isobutoxyphenyl)boronic acid has a GHS07 signal word warning .
将来の方向性
特性
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)9-19-12-5-3-11(4-6-12)13-7-8-14(16-13)15(17)18/h3-8,10,16H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJHJPAZRSQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)



![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)
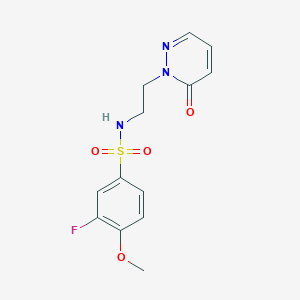
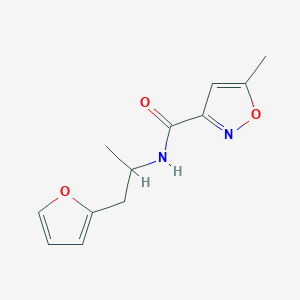
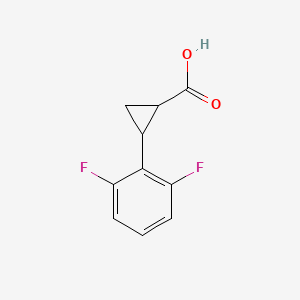
![N-(4-chloro-2-fluorophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
